molecular formula C10H12INO2 B1438580 4-[(4-Iodophenyl)amino]butanoic acid CAS No. 1039879-15-6

4-[(4-Iodophenyl)amino]butanoic acid

Cat. No.: B1438580
CAS No.: 1039879-15-6
M. Wt: 305.11 g/mol
InChI Key: MJEAAKGSIAGCIZ-UHFFFAOYSA-N
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Description

4-[(4-Iodophenyl)amino]butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 4-iodophenylamino group.

Properties

IUPAC Name

4-(4-iodoanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEAAKGSIAGCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenyl)amino]butanoic acid typically involves the reaction of 4-iodoaniline with butanoic acid derivatives under specific conditions. One common method is the coupling of 4-iodoaniline with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include iodophenol derivatives, amine derivatives, and various substituted phenylbutanoic acids .

Scientific Research Applications

4-[(4-Iodophenyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)amino]butanoic acid involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aryl-substituted butanoic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Applications/Properties References
4-[(4-Iodophenyl)amino]butanoic acid C₁₀H₁₂INO₂ 289.12 (calculated) 4-Iodophenylamino group Hypothesized: Radiopharmaceuticals
4-(4-Iodophenyl)butanoic acid C₁₀H₁₁IO₂ 290.10 4-Iodophenyl group (no amino linkage) Albumin-binding moiety in theranostics
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic acid (Clanobutin) C₁₈H₁₇ClNO₄ 358.79 Chlorophenyl, methoxyphenyl, carbonyl groups Anti-inflammatory, enzyme inhibition
4-[p-[Bis(2-chloroethyl)amino]phenyl]butanoic acid (Chlorambucil) C₁₄H₁₉Cl₂NO₂ 304.22 Bis-chloroethylamino group Alkylating agent for cancer therapy
4-[(Quinolin-4-yl)amino]butanoic acid C₁₃H₁₄N₂O₂ 230.26 Quinoline substituent Anticancer, kinase inhibition
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid C₁₀H₉Cl₂NO₄ 280.09 Dichlorophenyl, hydroxy, oxo groups Uremic toxin, metabolic inhibitor

Key Research Findings

Albumin-Binding Properties: 4-(4-Iodophenyl)butanoic acid (lacking the amino group) is used as an albumin-binding moiety to prolong circulation time of radiopharmaceuticals. Its iodine atom facilitates radiolabeling for cancer theranostics . By contrast, this compound’s amino group may enhance target specificity via hydrogen bonding or enzymatic interactions, though direct evidence is lacking .

Biological Activity: Chlorambucil (a nitrogen mustard analog) demonstrates cytotoxicity via DNA alkylation, forming inter-strand crosslinks. Its butanoic acid backbone aids cellular uptake . Clanobutin inhibits protein synthesis at high concentrations, likely due to its bulky aromatic substituents disrupting enzyme function .

Metabolic Stability: 4-[(Quinolin-4-yl)amino]butanoic acid exhibits improved metabolic stability compared to non-aromatic analogs, attributed to the quinoline ring’s electron-withdrawing effects . 4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid is a uremic toxin that accumulates in renal failure, highlighting the impact of halogenation and oxo groups on toxicity .

Mechanistic and Functional Insights

  • Iodine Substitution: The iodine atom in this compound may confer advantages in radiolabeling (e.g., for SPECT/CT imaging) compared to non-iodinated analogs like 4-[(4-Chlorophenyl)amino]butanoic acid .

Biological Activity

4-[(4-Iodophenyl)amino]butanoic acid, also known by its CAS number 1039879-15-6, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12INO2, with a molecular weight of approximately 290.10 g/mol. The compound features an iodophenyl group attached to a butanoic acid moiety, which contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Cancer Research :
    • The compound has been investigated for its role in apoptosis and proliferation in human colorectal cancer cells. It acts as a histone deacetylase inhibitor, which is crucial for regulating gene expression associated with cancer cell growth and survival.
    • In studies involving various seizure models, derivatives of this compound have shown protective effects, suggesting potential applications in neuroprotection and epilepsy treatment.
  • Neurology :
    • As a derivative of 4-phenylbutyric acid (4-PBA), it is recognized for its potential as a chemical chaperone in neurodegenerative diseases. It may help stabilize misfolded proteins, thus providing therapeutic benefits in conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS).
  • Pharmacology :
    • The compound is involved in the synthesis of pharmacophoric combinations that may serve as anticonvulsants. Its structural characteristics allow it to interact favorably with biological targets involved in seizure activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Histone Deacetylase Inhibition : By inhibiting histone deacetylases (HDACs), the compound can alter chromatin structure and influence gene expression related to cell cycle regulation and apoptosis.
  • Protein Interactions : The presence of the iodophenyl group may facilitate interactions with specific enzymes or receptors, leading to modulation of signaling pathways critical for cell survival and proliferation .

Table 1: Summary of Key Research Findings

Study FocusFindingsReference
Cancer Cell ProliferationInduces apoptosis in colorectal cancer cells via HDAC inhibition
Neuroprotective EffectsActs as a chemical chaperone, stabilizing misfolded proteins
Anticonvulsant PotentialDemonstrated protective effects in seizure models
PharmacokineticsModulates the pharmacokinetics of radiotherapeutics by inhibiting albumin binding

Applications in Medical Imaging

Recent studies have explored the use of this compound as a reactant in the synthesis of albumin-binding agents for enhancing the half-life of contrast agents used in medical imaging. This application highlights its versatility beyond traditional pharmaceutical roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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